molecular formula C19H12ClNO2 B5727210 2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5727210
M. Wt: 321.8 g/mol
InChI Key: LDJWBYIYWGCYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as Cl-IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and melanoma. This molecule has also been investigated for its anti-inflammatory effects, particularly in the treatment of inflammatory bowel disease and rheumatoid arthritis. In addition, 2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Mechanism of Action

2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects through the activation of the adenosine A3 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues. Activation of this receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels. This, in turn, leads to the activation of various downstream signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cytokine production. In cancer cells, 2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the expression of various genes involved in cell cycle regulation and DNA replication, leading to cell cycle arrest and apoptosis. In addition, 2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to modulate the expression of various cytokines, including TNF-α, IL-1β, and IL-6, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its high selectivity for the adenosine A3 receptor, which minimizes off-target effects. In addition, 2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of 2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research on 2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of research is the development of more potent and selective agonists of the adenosine A3 receptor, which could have improved therapeutic efficacy. Another area of research is the investigation of the potential synergistic effects of 2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors. Finally, the role of 2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in the regulation of the tumor microenvironment and immune response is an area of research that warrants further investigation.

Synthesis Methods

The synthesis of 2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves several steps, starting from the reaction of 2-amino-5-chlorobenzophenone with methyl acrylate to obtain the corresponding Michael adduct. The adduct is then cyclized with sodium hydride and 1,2-dibromoethane to yield the desired product. The overall yield of this synthesis method is around 20%, and the purity of the final product can be improved by recrystallization.

properties

IUPAC Name

2-(5-chloro-2-methylphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO2/c1-11-8-9-13(20)10-16(11)21-18(22)14-6-2-4-12-5-3-7-15(17(12)14)19(21)23/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJWBYIYWGCYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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